molecular formula C21H26N4 B2883545 5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 896826-60-1

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2883545
CAS No.: 896826-60-1
M. Wt: 334.467
InChI Key: UIRQCHLWHRLOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused, rigid, and planar N-heterocyclic compounds. These compounds contain both pyrazole and pyrimidine rings, making them highly versatile in synthetic chemistry and valuable in medicinal chemistry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine with piperidine under basic conditions, followed by reduction and subsequent functionalization steps . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods may involve continuous flow reactors to enhance reaction efficiency and reduce production costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyl)-3-phenyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the tert-butyl and piperidinyl groups, which confer distinct chemical and biological properties. These features make it a valuable scaffold for drug design and development, offering potential advantages in terms of selectivity and potency .

Properties

IUPAC Name

5-tert-butyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-21(2,3)18-14-19(24-12-8-5-9-13-24)25-20(23-18)17(15-22-25)16-10-6-4-7-11-16/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRQCHLWHRLOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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